molecular formula C9H10N2O3 B12284595 Aminoethanoyl-p-aminobenzoic acid CAS No. 7496-53-9

Aminoethanoyl-p-aminobenzoic acid

Cat. No.: B12284595
CAS No.: 7496-53-9
M. Wt: 194.19 g/mol
InChI Key: KUOJUHNHROAKAP-UHFFFAOYSA-N
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Description

Aminoethanoyl-p-aminobenzoic acid is an organic compound that features both amino and carboxyl functional groups attached to an aromatic benzene ring. This compound is structurally related to para-aminobenzoic acid, which is known for its applications in various fields including biochemistry, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoethanoyl-p-aminobenzoic acid can be synthesized through several methods. One common approach involves the chlorination of methyl-4-formylbenzoate to produce methyl-4-chloroformylbenzoate, followed by amidation to yield methyl-4-carbamoylbenzoate. The final step involves a Hofmann reaction in an aqueous solution to produce the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of methyl-4-formylbenzoate, a by-product of dimethylterephthalate synthesis. The process includes chlorination, amidation, and Hofmann reaction steps, ensuring the removal of impurities to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Aminoethanoyl-p-aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as nitro, amino, and hydroxyl derivatives .

Scientific Research Applications

Aminoethanoyl-p-aminobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aminoethanoyl-p-aminobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the folate synthesis pathway by competing with para-aminobenzoic acid for the enzyme dihydropteroate synthase (DHPS). This inhibition leads to a decrease in folate production, affecting DNA synthesis and cell division .

Comparison with Similar Compounds

Aminoethanoyl-p-aminobenzoic acid can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and interactions make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

7496-53-9

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]benzoic acid

InChI

InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14)

InChI Key

KUOJUHNHROAKAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)N

Origin of Product

United States

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